N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a heterocyclic compound that contains both oxadiazole and naphthalene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the naphthalene moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. Subsequent coupling with a naphthalene derivative can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s ability to intercalate with DNA or disrupt cell membranes can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: A broad class of compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is unique due to the combination of the oxadiazole and naphthalene moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H14ClN3O2 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-16-10-8-14(9-11-16)19-20(24-26-23-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
InChI Key |
UNKIWRDWDAXHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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